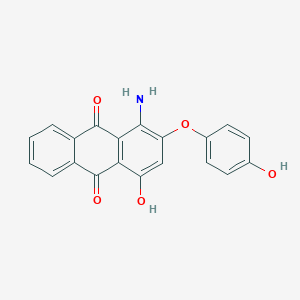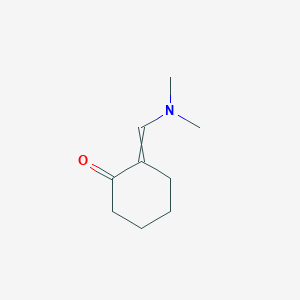
2-(Dimethylaminomethylene)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylaminomethylene)cyclohexanone is an organic compound with the molecular formula C9H15NO. It is a derivative of cyclohexanone, where the hydrogen atom at the 2-position is replaced by a dimethylamino group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylaminomethylene)cyclohexanone can be synthesized through the Mannich reaction, which involves the condensation of cyclohexanone with formaldehyde and dimethylamine hydrochloride. The reaction typically occurs in the presence of an acid catalyst, such as glacial acetic acid, to facilitate the formation of the Mannich base.
Cyclohexanone: Reactant
Formaldehyde: Reactant
Dimethylamine Hydrochloride: Reactant
Glacial Acetic Acid: Solvent and catalyst
The reaction mixture is subjected to vacuum distillation to remove impurities, followed by crystallization to isolate the Mannich base hydrochloride. The free base is then obtained by treating the hydrochloride salt with sodium hydroxide and extracting it into an organic solvent like toluene.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylaminomethylene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into secondary amines or alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: Halogens, alkyl halides
Major Products Formed
Oximes: Formed through oxidation
Secondary Amines: Formed through reduction
Substituted Cyclohexanones: Formed through substitution reactions
Scientific Research Applications
2-(Dimethylaminomethylene)cyclohexanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Dimethylaminomethylene)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes and affect biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone, 2-[(dimethylamino)methyl]-
- Cyclohexanone, 2-(dimethylamino)-
- Cyclohexanone, 2-methyl-
Uniqueness
2-(Dimethylaminomethylene)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the dimethylamino group at the 2-position makes it a versatile intermediate in organic synthesis, differentiating it from other similar compounds .
Properties
IUPAC Name |
2-(dimethylaminomethylidene)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10(2)7-8-5-3-4-6-9(8)11/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRGFCOZZZCUDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCCCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)
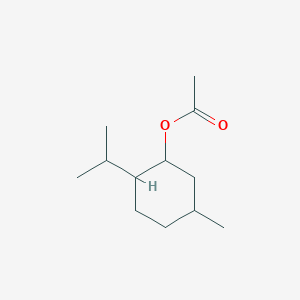
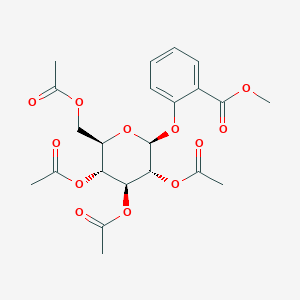
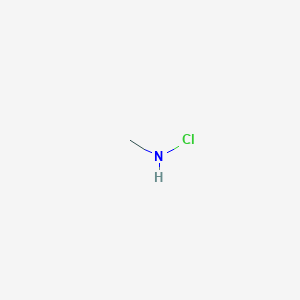
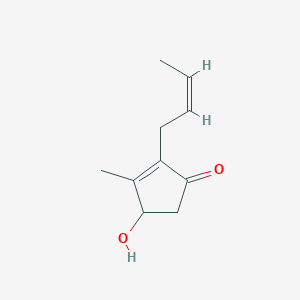
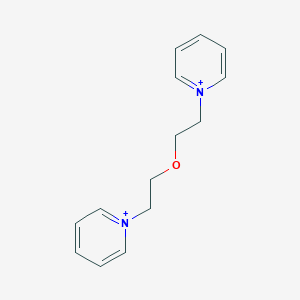
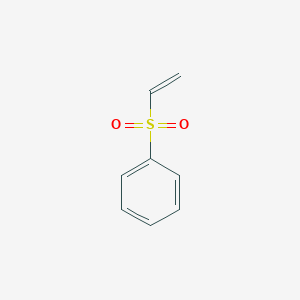



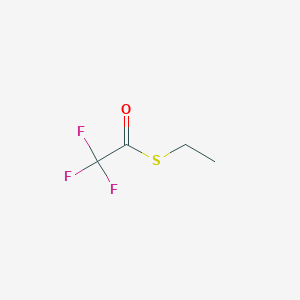
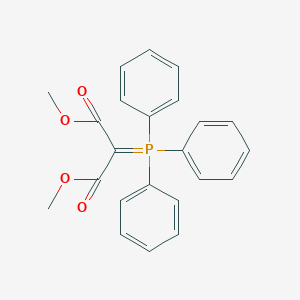
![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol](/img/structure/B105576.png)
